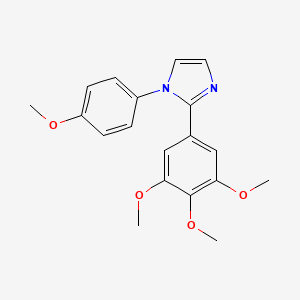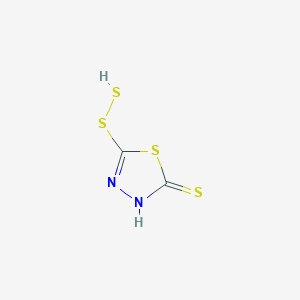![molecular formula C21H23F5 B14184314 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 845833-20-7](/img/structure/B14184314.png)
3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves multiple steps, including the introduction of fluorine atoms and the formation of the cyclopenta[a]naphthalene core. Common synthetic routes may involve the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often involving purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorine atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Potential applications in medicine include the development of fluorinated pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as fluorinated polymers or coatings with unique properties like high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the electronic properties of the compound, leading to specific reactivity patterns. The pathways involved may include the formation of stable complexes with metal ions or the modulation of enzyme activity in biological systems.
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzoic acid
Comparison: Compared to these similar compounds, 3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene has a more complex structure with additional alkyl groups and a cyclopenta[a]naphthalene core. This complexity contributes to its unique chemical properties and potential applications. The presence of multiple fluorine atoms in a specific arrangement also distinguishes it from other fluorinated compounds, providing distinct reactivity and stability.
Properties
CAS No. |
845833-20-7 |
|---|---|
Molecular Formula |
C21H23F5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,3,4,5,6-pentafluoro-2-pentyl-7-propyl-1,2-dihydrocyclopenta[a]naphthalene |
InChI |
InChI=1S/C21H23F5/c1-3-5-6-8-13-11-15-14-10-9-12(7-4-2)18(22)16(14)19(23)20(24)17(15)21(13,25)26/h9-10,13H,3-8,11H2,1-2H3 |
InChI Key |
UJGNCWFBJGVYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC2=C3C=CC(=C(C3=C(C(=C2C1(F)F)F)F)F)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)










